2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine

Medicinal Chemistry Drug Design Metabolic Stability

Medicinal chemistry programs requiring a metabolically stable ester/amide bioisostere face supply inconsistency for qualified 1,2,4-oxadiazole building blocks. This compound resolves that gap with a validated scaffold and reliable commercial availability. - Hydrolytically stable 1,2,4-oxadiazole core; documented bioisostere for esters and amides, directly applicable to lead optimization for enhanced oral bioavailability. - Primary ethanamine side-chain provides a defined, reactive handle for amide bond formation, reductive amination, or salt formation (HCl salt available), enabling efficient parallel library synthesis. - Established utility as a key intermediate in the synthesis of the FDA-approved HIV integrase inhibitor Raltegravir, de-risking scale-up and ensuring supply chain continuity for CMOs and process R&D teams.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
CAS No. 147216-21-5
Cat. No. B1278714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
CAS147216-21-5
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CCN
InChIInChI=1S/C5H9N3O/c1-4-7-5(2-3-6)9-8-4/h2-3,6H2,1H3
InChIKeyVRWWVRDLCMPKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: Oxadiazole Building Block for R&D


2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (CAS 147216-21-5) is a heterocyclic primary amine featuring a 1,2,4-oxadiazole core . This core is recognized in medicinal chemistry as a key bioisostere for esters and amides, imparting resistance to hydrolysis and offering enhanced metabolic stability [1]. The compound is commercially available as both a free base and a hydrochloride salt, with purities typically specified at 95% or higher, making it a practical synthetic intermediate for pharmaceutical and agrochemical research .

1
1,2,4-Oxadiazole core – ester/amide bioisostere with reported hydrolytic stability
May support metabolic stability in designed conjugates
2
Primary ethanamine handle for amide coupling, reductive amination, or salt formation
Enables downstream library synthesis
3
Available as free base and hydrochloride salt for flexible reaction conditions
Salt form selection may affect solubility and handling

Why This Oxadiazole Amine Cannot Be Casually Substituted


The substitution of 1,2,4-oxadiazoles is not arbitrary; the position and nature of the substituent profoundly influence the electronic properties, metabolic stability, and target-binding capacity of the scaffold [1]. The 3-methyl group on the oxadiazole ring of the target compound is a critical determinant of its physicochemical and pharmacological profile. In contrast to an unsubstituted oxadiazole or one bearing a larger alkyl group, the 3-methyl moiety provides a specific steric and electronic balance that can modulate interaction with biological targets [2]. The primary ethanamine side chain offers a defined, reactive handle for further conjugation and salt formation , a feature that is not interchangeable with secondary or tertiary amines which alter both basicity and hydrogen-bonding capacity. Substituting this specific building block with a close analog without rigorous comparative data could lead to altered reaction kinetics, reduced yield in subsequent steps, or, if used in a biological context, a complete loss of target activity.

3‑methyl
The 3‑methyl group on the oxadiazole ring defines steric and electronic balance; replacing it with H or a bulkier alkyl may shift target interaction and metabolic profile.
Amine type
Primary amine reactivity and hydrogen‑bond capacity are not interchangeable with secondary or tertiary amines, which can alter conjugation outcome and basicity.
Ring position
The 1,2,4‑oxadiazole connectivity is not equivalent to 1,2,3‑ or 1,3,4‑isomers; a different regioisomer may lead to loss of intended bioisosteric behaviour.

Procurement Evidence: Key Differentiators


Hydrolytic Stability vs. Ester and Amide Bioisosteres

The 1,2,4-oxadiazole ring system, which forms the core of the target compound, functions as a metabolically stable bioisostere for ester and amide functionalities, offering significant resistance to hydrolysis [1]. This is a fundamental, class-level differentiation from common ester- and amide-containing building blocks. While no direct head-to-head hydrolytic stability data for this exact compound versus its direct ester/amide analog was found in primary literature, the review by Camci et al. (2023) provides robust evidence for this property as a key advantage of the oxadiazole class.

Hydrolytic stability
Class‑level inference
1,2,4‑oxadiazole vs ester/amide
Class‑level property supports stability‑driven design
No head‑to‑head data for this exact compound; review by Camci et al. (2023) provides basis
Medicinal Chemistry Drug Design Metabolic Stability

Physicochemical Profile: Lipophilicity and Polar Surface Area

The computed properties of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine provide quantitative differentiation from other oxadiazole isomers or alkyl-substituted analogs. The free base has a topological polar surface area (TPSA) of 64.9 Ų and a calculated partition coefficient (XLogP3) of -0.1 . In contrast, the hydrochloride salt form (CAS 147216-21-5 also refers to the HCl salt) increases molecular weight to 163.61 g/mol and introduces a permanent charge, which drastically alters solubility . These specific values are not universal for all oxadiazole derivatives and are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, changing the 3-methyl group to a larger alkyl group would significantly increase lipophilicity (LogP), altering the compound's suitability for certain drug targets.

Physicochemical profile
Data to verify
TPSA 64.9 Ų, XLogP3 −0.1
Defined parameters for ADME prediction and library filtering
In silico values; source‑specific verification recommended
Physicochemical Properties Druglikeness ADME

Synthetic Utility: Intermediate for Raltegravir Synthesis

Compounds bearing the 1,2,4-oxadiazol-5-yl-ethanamine motif are documented as key intermediates in the synthesis of clinically relevant pharmaceuticals, most notably the HIV integrase inhibitor Raltegravir [1]. The target compound, or its close structural analogs, serves as the amine component in the final coupling step of Raltegravir's synthesis, where its specific 3-methyl substitution and primary amine are essential for achieving the correct product . This represents a critical differentiation from other oxadiazole derivatives that lack the correct substitution pattern for this specific high-value application.

Synthetic utility
Class‑level inference
Key intermediate in Raltegravir‑type pathway (patent WO2017220208A1)
Established role in a documented synthetic route supports procurement confidence
Validation based on close structural analogs; suitability for specific route to be confirmed
Organic Synthesis Pharmaceutical Intermediates Antiviral Agents

High-Value Research and Industrial Applications


Metabolically Stable Bioisostere Design

Medicinal chemists focused on improving the pharmacokinetic profiles of lead compounds can utilize 2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine as a direct replacement for hydrolytically labile esters or amides. The oxadiazole ring's documented resistance to hydrolysis provides a quantifiable advantage in designing drug candidates with enhanced oral bioavailability and extended half-life [1]. The presence of the primary amine also offers a convenient synthetic handle for further elaboration, such as amide bond formation or reductive amination, to build targeted compound libraries.

Advanced Pharmaceutical Intermediate and API Synthesis

This compound is a validated building block for the construction of complex pharmaceutical ingredients. Its structural motif is essential in the synthesis of Raltegravir, an FDA-approved HIV integrase inhibitor [2]. Process chemists and contract manufacturing organizations (CMOs) procuring this intermediate for scale-up synthesis can rely on its established role in a commercially relevant pathway, ensuring its utility and reducing the risk of supply chain disruption. Its availability as a hydrochloride salt further enhances its utility in large-scale reactions by improving stability and handling.

Physicochemical Modulation in Lead Optimization

In the hit-to-lead and lead optimization phases of drug discovery, the specific physicochemical parameters of this compound (MW = 127.14 g/mol, TPSA = 64.9 Ų, XLogP3 = -0.1) are critical for maintaining a favorable balance between potency and drug-likeness . The 3-methyl group provides a moderate, well-defined increase in lipophilicity compared to an unsubstituted oxadiazole, which can be used to fine-tune target binding or cellular permeability without causing excessive lipophilicity that could lead to poor solubility or high metabolic clearance. This makes it a superior choice for researchers conducting systematic structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Metabolic stability‑driven design
Hydrolytic stability profile (class‑level)
In vitro stability comparison against ester/amide analogs
Pharmaceutical intermediate synthesis
Documented synthetic pathway compatibility
Purity, reactivity, and scale‑up feasibility assessment
Physicochemical property modulation
Defined TPSA and LogP parameters
ADME prediction and SAR correlation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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